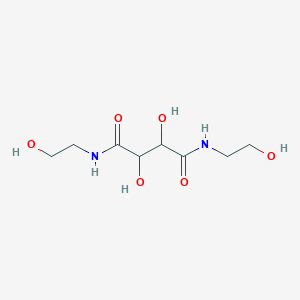

2,3-dihydroxy-N,N'-bis(2-hydroxyethyl)butanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-ジヒドロキシ-N,N'-ビス(2-ヒドロキシエチル)ブタンジアミドは、分子式C8H16N2O6を持つ有機化合物です。この化合物は、ブタンジアミド骨格に2つのヒドロキシル基と2つのヒドロキシエチル基が結合していることを特徴としています。

準備方法

合成経路と反応条件

2,3-ジヒドロキシ-N,N'-ビス(2-ヒドロキシエチル)ブタンジアミドの合成は、一般的に、制御された条件下で2,3-ジヒドロキシブタンジアミドとエチレンオキシドを反応させることで行われます。反応は、適切な触媒(塩基または酸など)の存在下で行われ、アミド窒素原子へのヒドロキシエチル基の付加を促進します。 反応条件(温度、圧力、反応時間など)は、目的の生成物を高収率かつ高純度で得るために最適化されます .

工業生産方法

工業的な環境では、2,3-ジヒドロキシ-N,N'-ビス(2-ヒドロキシエチル)ブタンジアミドの生産は、連続フローリアクターを使用してスケールアップできます。これらのリアクターは、反応パラメーターの精密な制御と効率的な熱伝達を可能にし、一貫した製品品質を実現します。 結晶化やクロマトグラフィーなどの高度な精製技術を使用することで、不純物の除去と純粋な化合物の単離が保証されます .

化学反応の分析

反応の種類

2,3-ジヒドロキシ-N,N'-ビス(2-ヒドロキシエチル)ブタンジアミドは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてカルボニル化合物を形成することができます。

還元: アミド基はアミンに還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

生成される主な生成物

酸化: アルデヒドやケトンなどのカルボニル化合物。

還元: アミンとアルコール。

置換: ハロゲン化またはアルキル化された誘導体.

科学研究への応用

2,3-ジヒドロキシ-N,N'-ビス(2-ヒドロキシエチル)ブタンジアミドは、いくつかの科学研究に用いられています。

化学: 複雑な有機分子やポリマーの合成におけるビルディングブロックとして使用されています。

生物学: この化合物は、酵素阻害とタンパク質修飾における潜在的な役割について研究されています。

医学: 抗炎症作用や抗菌作用など、その治療特性について調査されています。

科学的研究の応用

2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: It is investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the formulation of specialty chemicals, coatings, and adhesives

作用機序

2,3-ジヒドロキシ-N,N'-ビス(2-ヒドロキシエチル)ブタンジアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ヒドロキシル基とヒドロキシエチル基は、酵素の活性部位と水素結合や静電相互作用を促進し、その活性を阻害または調節します。 この化合物は、炎症や微生物の増殖に関与する細胞経路とも相互作用することがあり、その治療効果に貢献しています .

類似の化合物との比較

類似の化合物

2,3-ジヒドロキシ-N,N'-ビス(2-ヒドロキシエチル)スクシンアミド: 構造は似ていますが、スクシンアミド骨格を持っています。

N,N'-ビス(2-ヒドロキシフェニル)ブタンジアミド: ヒドロキシエチル基の代わりにヒドロキシフェニル基を含んでいます.

独自性

2,3-ジヒドロキシ-N,N'-ビス(2-ヒドロキシエチル)ブタンジアミドは、ブタンジアミド骨格に結合したヒドロキシル基とヒドロキシエチル基の特定の組み合わせにより、独自性を持っています。 この独特の構造は、さまざまな用途に役立つ、独特の化学的および生物学的特性を付与します .

類似化合物との比較

Similar Compounds

2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)succinamide: Similar structure but with a succinamide backbone.

N,N’-bis(2-hydroxyphenyl)butanediamide: Contains hydroxyphenyl groups instead of hydroxyethyl groups.

Uniqueness

2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide is unique due to its specific combination of hydroxyl and hydroxyethyl groups attached to a butanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

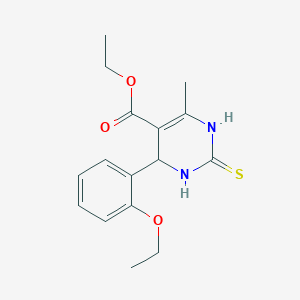

特性

分子式 |

C8H16N2O6 |

|---|---|

分子量 |

236.22 g/mol |

IUPAC名 |

2,3-dihydroxy-N,N'-bis(2-hydroxyethyl)butanediamide |

InChI |

InChI=1S/C8H16N2O6/c11-3-1-9-7(15)5(13)6(14)8(16)10-2-4-12/h5-6,11-14H,1-4H2,(H,9,15)(H,10,16) |

InChIキー |

RQQWYAQGRARVOV-UHFFFAOYSA-N |

正規SMILES |

C(CO)NC(=O)C(C(C(=O)NCCO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11703727.png)

![2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703731.png)

![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)

![2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703740.png)

![(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703741.png)

![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)

![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)

![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)

![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11703789.png)

![3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)